molecular formula C19H37IO2 B13000014 Tert-butyl 15-iodopentadecanoate

Tert-butyl 15-iodopentadecanoate

Cat. No.: B13000014
M. Wt: 424.4 g/mol
InChI Key: QEYUIEREFBLLAI-UHFFFAOYSA-N
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Description

Tert-butyl 15-iodopentadecanoate is an organic compound with the molecular formula C19H37IO2. It is characterized by the presence of a tert-butyl ester group and an iodine atom attached to a long aliphatic chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 15-iodopentadecanoate typically involves the esterification of 15-iodopentadecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 15-iodopentadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 15-iodopentadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential as a radiolabeled compound for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 15-iodopentadecanoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 15-bromopentadecanoate
  • Tert-butyl 15-chloropentadecanoate
  • Tert-butyl 15-fluoropentadecanoate

Comparison: Tert-butyl 15-iodopentadecanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing a versatile tool for synthetic chemists .

Properties

Molecular Formula

C19H37IO2

Molecular Weight

424.4 g/mol

IUPAC Name

tert-butyl 15-iodopentadecanoate

InChI

InChI=1S/C19H37IO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3

InChI Key

QEYUIEREFBLLAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCI

Origin of Product

United States

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